1-ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Overview
Description
1-ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxo-3-quinolinecarboxamide is an aromatic amide.
Scientific Research Applications
Antibacterial Applications
Research has shown that derivatives of quinoline, such as 1-ethyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and its analogs, exhibit potent antibacterial activities. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics. For example, certain 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with heterocyclic substituents have shown enhanced activity against Gram-positive organisms, suggesting their utility in combating bacterial infections (Cooper et al., 1990).
Photophysical Studies
The photophysical properties of norfloxacin (a fluorinated quinolone) and its derivatives have been explored to understand their behavior in various media. Studies highlight the role of intramolecular charge transfer in the excited states of these compounds, which can be influenced by modifications at the N-4' position. This research is crucial for developing novel fluorinated derivatives with improved photostability and fluorescence properties, which could be applied in fluorescence microscopy and other imaging techniques (Cuquerella et al., 2006).
Synthesis and Structural Analysis
The synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate as an intermediate for developing antibacterial fluoroquinolones underscores the importance of structural modifications in enhancing antibacterial efficacy. Such studies are vital for the pharmaceutical industry in designing and synthesizing new drugs with better therapeutic profiles (Rádl, 1994).
Chemotherapeutic Potential
Recent advancements have been made in synthesizing quinazolinone-based derivatives, demonstrating potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases. These findings are significant for the development of dual inhibitors as effective anti-cancer agents, highlighting the therapeutic potential of quinoline derivatives in oncology (Riadi et al., 2021).
Properties
IUPAC Name |
1-ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-2-21-14-10-6-3-7-11(14)16(22)15(18(21)24)17(23)20-13-9-5-4-8-12(13)19/h3-10,22H,2H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDKLPHPFVFIKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327405 | |
Record name | 1-ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643818 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300716-22-7 | |
Record name | 1-ethyl-N-(2-fluorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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